CID 156588668
CAS No.:
Cat. No.: VC16574195
Molecular Formula: C27H27N6O3
Molecular Weight: 483.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27N6O3 |
|---|---|
| Molecular Weight | 483.5 g/mol |
| Standard InChI | InChI=1S/C27H27N6O3/c1-27(2,3)22(34)16-33-21-13-5-4-11-19(21)23(20-12-6-7-14-29-20)31-24(25(33)35)32-26(36)30-18-10-8-9-17(28)15-18/h4-15H,16,28H2,1-3H3,(H2,30,31,32,36) |
| Standard InChI Key | MQLQERVLUADOQY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C](C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture and Nomenclature
CID 156588668 features a central piperidine ring substituted at the 4-position with a phenethyl group () and a deuterated phenyl group (). The benzo[d]dioxole-5-carboxamide moiety is attached via a carbonyl linkage, creating a sterically congested tertiary amide . The presence of deuterium in the phenyl group introduces isotopic labeling, which may enhance metabolic stability in pharmacological studies. The IUPAC name reflects these substituents: N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d]dioxole-5-carboxamide.
Table 1: Fundamental Chemical Properties of CID 156588668
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.5 g/mol |
| XLogP3-AA | 3.2 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 130 Ų |
| Heavy Atom Count | 36 |
Data derived from PubChem computations .
Spectroscopic and Computational Data
The SMILES string CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C](C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4 encodes the compound’s connectivity, while the InChIKey MQLQERVLUADOQY-UHFFFAOYSA-N provides a unique identifier for database searches . Computational models predict a Topological Polar Surface Area (TPSA) of 130 Ų, indicative of moderate membrane permeability, and a logP (XLogP3-AA) of 3.2, suggesting favorable lipid solubility . These properties align with criteria for central nervous system (CNS)-targeted therapeutics, though experimental validation is pending.
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis of CID 156588668 involves a multi-step sequence beginning with the functionalization of piperidine. Key steps include:
-
Piperidine Alkylation: Reaction of 4-piperidone with phenethyl bromide under basic conditions to form 1-phenethylpiperidin-4-amine.
-
Deuterated Phenyl Incorporation: Coupling the amine intermediate with deuterated phenyl isocyanate to yield N-(phenyl-d5)-substituted piperidine.
-
Carboxamide Formation: Condensation with benzo[d]dioxole-5-carbonyl chloride using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Optimization of reaction parameters—temperature (60–80°C), solvent (dimethylformamide or dichloromethane), and catalyst (triethylamine)—is critical to achieving yields exceeding 70%.
Challenges in Industrial Production
Scaling this synthesis necessitates addressing:
-
Purification Complexity: The tertiary amide’s steric hindrance complicates crystallization, requiring advanced chromatographic techniques.
-
Deuterium Stability: Ensuring isotopic integrity during high-temperature steps demands inert atmospheres and deuterated solvents.
-
Regulatory Compliance: Adherence to Good Manufacturing Practices (GMP) for intermediates and final product quality control.
Mechanistic Hypotheses and Biological Interactions
Putative Targets and Pathways
While the mechanism of action remains unelucidated, structural analogs suggest potential interactions with:
-
GPCRs (G-Protein-Coupled Receptors): The piperidine and phenethyl groups resemble ligands for dopamine or serotonin receptors, implicating CNS modulation.
-
Kinase Enzymes: The carboxamide moiety may compete with ATP-binding sites in kinases, altering phosphorylation cascades.
Table 2: Comparative Analysis of CID 156588668 and Analogous Bioactive Compounds
| Compound | Target | IC₅₀ (nM) | LogP |
|---|---|---|---|
| CID 156588668 | Undetermined | N/A | 3.2 |
| Olanzapine (Zyprexa®) | Dopamine D₂ Receptor | 11 | 2.5 |
| Imatinib (Gleevec®) | BCR-ABL Kinase | 25 | 3.7 |
Data extrapolated from structural similarities .
Metabolic and Pharmacokinetic Predictions
Computational models predict:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume